molecular formula C12H11BrO3 B14056087 (E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid

(E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14056087
M. Wt: 283.12 g/mol
InChI Key: QYCUFMBQYGFALL-UHFFFAOYSA-N
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Description

(E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a ketone group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves the bromination of an acetophenone derivative followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent, with the reaction carried out at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ketone and acrylic acid moieties can undergo various transformations. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

(E)-3-(4-(1-Bromo-2-oxopropyl)phenyl)acrylic acid is unique due to its combination of a bromine atom, a ketone group, and an acrylic acid moiety.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-[4-(1-bromo-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c1-8(14)12(13)10-5-2-9(3-6-10)4-7-11(15)16/h2-7,12H,1H3,(H,15,16)

InChI Key

QYCUFMBQYGFALL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C=CC(=O)O)Br

Origin of Product

United States

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